5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide
Description
The compound 5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide is a synthetic small molecule characterized by a dihydropyridine core with a 6-oxo substituent and a 5-chloro group. Its structure includes a 4-chlorobenzyl moiety at the 1-position and a hydrazide-linked 2-methoxybenzoyl group at the 3-position.
The synthesis of such compounds typically involves condensation reactions between pyridine derivatives and substituted benzohydrazides. X-ray crystallography (using programs like SHELX ) could elucidate its conformational preferences, which are critical for understanding its interactions with biological targets.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxybenzoyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-30-18-8-7-16(23)10-17(18)21(29)25-24-20(28)14-4-9-19(27)26(12-14)11-13-2-5-15(22)6-3-13/h2-10,12H,11H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAHPZVBWOQYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes. These changes can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 387.26 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of dihydropyridine compounds. For instance, the compound was evaluated against A549 human lung adenocarcinoma cells using the MTT assay to determine cytotoxicity. Results indicated that structural modifications significantly influenced anticancer efficacy:
| Compound | Viability (%) | Remarks |
|---|---|---|
| Control (Cisplatin) | 50 | Standard chemotherapeutic |
| This compound | 64 | Moderate activity |
| Compound with 4-Dimethylamino phenyl substitution | 66 | Highest activity observed |
The incorporation of substituents such as 4-chlorophenyl and 4-bromophenyl enhanced anticancer activity, reducing cell viability to 64% and 61%, respectively .
Antimicrobial Activity
The antimicrobial potential of this compound was also assessed against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited selective antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Effective against resistant strains |
| Klebsiella pneumoniae | 64 µg/mL | Moderate effectiveness |
These findings suggest that the compound may serve as a promising scaffold for developing new antimicrobial agents targeting resistant pathogens .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and microbial survival. Studies suggest that hydrazone derivatives can induce apoptosis in cancer cells through various signaling pathways, including the mitochondrial pathway .
Case Study 1: Anticancer Screening
A study involving a series of hydrazone derivatives demonstrated that modifications at the phenyl ring significantly impacted their cytotoxicity against A549 cells. The most potent derivatives had substitutions that enhanced electron density on the aromatic rings, which correlated with increased anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds against clinical isolates of Staphylococcus aureus. The study found that certain structural features contributed to enhanced binding affinity to bacterial targets, resulting in lower MIC values compared to standard antibiotics.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on structural formula.
Key Observations:
The 2,4-dichlorobenzyl group in introduces steric bulk, which could hinder binding to flat enzymatic pockets .
The trifluoromethyl group in ’s pyridine ring is strongly electron-withdrawing, which might enhance metabolic stability but reduce solubility .
Substituent Effects on the Aromatic System :
- The 2-methoxy group on the benzohydrazide (target compound) could improve solubility compared to purely halogenated analogs (e.g., ).
Hypothetical Structure-Activity Relationships (SAR)
While direct pharmacological data are unavailable, inferences can be drawn from structural trends:
- Chlorine Position : Para-substitution on the benzyl group (target compound) may optimize π-π stacking interactions compared to meta-substitution (–3) .
- Hydrazide vs. Carboxamide: Hydrazides are known to chelate metal ions in enzymatic active sites, suggesting the target compound might inhibit metalloproteases or dehydrogenases more effectively than carboxamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
